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Compound of Interest

Compound Name: 1-Bromo-6-chloroisoquinoline

Cat. No.: B1443862 Get Quote

An In-depth Technical Guide to 1-Bromo-6-chloroisoquinoline: Synthesis, Characterization,

and Applications in Drug Discovery

Introduction
The isoquinoline scaffold is a privileged heterocyclic framework deeply embedded in the

landscape of medicinal chemistry and natural products. Its presence in a wide array of

bioactive compounds, including the vasodilator papaverine and the antihypertensive agent

debrisoquine, underscores its importance.[1] The strategic functionalization of the isoquinoline

core is a cornerstone of modern drug discovery, with halogenation serving as a powerful tool to

modulate a molecule's physicochemical properties, such as lipophilicity and electronic

character. This, in turn, profoundly influences pharmacokinetic profiles and target-binding

interactions.[2]

This guide provides a comprehensive technical overview of 1-Bromo-6-chloroisoquinoline, a

key heterocyclic building block. From the perspective of a senior application scientist, we will

move beyond a simple recitation of facts to explore the causality behind its synthesis, the

nuances of its reactivity, and its strategic application as a versatile intermediate in the

development of novel therapeutics. Every protocol and claim is grounded in established

chemical principles, providing researchers, scientists, and drug development professionals with

a trustworthy and authoritative resource.
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Part 1: Physicochemical Properties and
Characterization
A thorough understanding of a compound's fundamental properties is the bedrock of its

effective application. 1-Bromo-6-chloroisoquinoline is an aromatic crystalline solid whose

utility is defined by its unique structural and electronic features.[3]

Core Physicochemical Data
The essential properties of 1-Bromo-6-chloroisoquinoline are summarized below. The

molecular weight is consistently cited as approximately 242.50 g/mol across multiple chemical

suppliers and databases.[4][5][6]

Property Value Source(s)

Molecular Formula C₉H₅BrClN [4]

Molecular Weight 242.50 g/mol [4][7]

CAS Number 1196146-81-2 [4][8][9]

Appearance
Off-white to light beige

crystalline solid
[3][8]

Melting Point 71-75 °C [3]

Solubility
Slightly soluble in ethanol and

acetone; Insoluble in water
[3][7]

Density ~1.6 g/cm³ [3]

Structural and Spectroscopic Characterization
The structure of 1-Bromo-6-chloroisoquinoline features a pyridine ring fused to a benzene

ring, with halogen substituents at key positions. The bromine atom at the C-1 position and the

chlorine atom at the C-6 position critically influence the molecule's reactivity and its

spectroscopic signature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available spectrum for

this specific isomer is not readily found, its ¹H NMR spectrum can be predicted. The five

aromatic protons would appear as a series of doublets and triplets in the downfield region

(typically 7.5-8.5 ppm). The proton at C-5, being adjacent to the chlorine-bearing carbon, and

the protons at C-3 and C-4, being part of the electron-deficient pyridine ring, would exhibit

distinct chemical shifts. ¹³C NMR would show nine distinct signals for the aromatic carbons,

with the carbon atoms attached to the halogens (C-1 and C-6) being significantly influenced

by their electronegativity.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular

weight. The presence of bromine and chlorine results in a characteristic isotopic pattern. The

two major isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1

ratio) will produce a unique cluster of peaks for the molecular ion [M, M+2, M+4], confirming

the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands

for C=C and C=N stretching vibrations within the aromatic isoquinoline core, as well as C-H

aromatic stretching and bending vibrations.

Part 2: Synthesis and Reactivity
The synthetic utility of 1-Bromo-6-chloroisoquinoline stems from its strategic design, which

allows for selective chemical transformations.

Proposed Synthesis Workflow
A robust synthesis of 1-haloisoquinolines can be achieved through the activation of the

isoquinoline core via N-oxide formation, followed by halogenation. This approach offers high

regioselectivity for the C-1 position. The protocol described below is adapted from established

procedures for the bromination of azine N-oxides.[10]

Experimental Protocol: Synthesis of 1-Bromo-6-chloroisoquinoline

Objective: To synthesize 1-Bromo-6-chloroisoquinoline from 6-chloroisoquinoline.

Step 1: N-Oxide Formation
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Dissolve 6-chloroisoquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) dropwise while maintaining the

temperature.

After addition, allow the reaction to warm to room temperature and then heat to 70-80 °C for

several hours, monitoring by TLC until the starting material is consumed.

Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium

bicarbonate.

Extract the product, 6-chloroisoquinoline N-oxide, with dichloromethane (DCM) or ethyl

acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude N-oxide.

Step 2: Bromination of the N-Oxide

Dissolve the crude 6-chloroisoquinoline N-oxide (1.0 eq) in anhydrous dichloromethane

(DCM) under an inert atmosphere (e.g., argon).

Cool the solution to 0 °C.

Add phosphorus oxybromide (POBr₃, 1.2 eq) portion-wise, followed by the dropwise addition

of N,N-dimethylformamide (DMF, 0.5 eq) as a catalyst.[10]

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring

completion by TLC.

Upon completion, slowly quench the reaction by adding a saturated aqueous solution of

sodium carbonate until the pH is neutral (pH 7-8).

Separate the organic layer, and extract the aqueous phase thoroughly with DCM.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.chemicalbook.com/synthesis/1-bromoisoquinoline.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl

acetate) to afford pure 1-Bromo-6-chloroisoquinoline.[10]

Step 1: N-Oxidation

Step 2: Bromination

Purification

6-Chloroisoquinoline

H₂O₂ / Acetic Acid

 1. 0 °C to 80 °C 

6-Chloroisoquinoline N-Oxide

POBr₃ / DMF in DCM

 2. 0 °C to RT 

1-Bromo-6-chloroisoquinoline

Column Chromatography
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Caption: Synthetic workflow for 1-Bromo-6-chloroisoquinoline.

Chemical Reactivity
The reactivity of 1-Bromo-6-chloroisoquinoline is dominated by the halogen at the C-1

position.

Nucleophilic Substitution: The C-1 position of the isoquinoline ring is electron-deficient due to

the adjacent nitrogen atom. This makes the C-1 halogen highly susceptible to nucleophilic

aromatic substitution, much like the halogens at the 2- and 4-positions of pyridine.[11] The C-

1 bromine is an excellent leaving group and can be readily displaced by a variety of

nucleophiles (e.g., amines, alkoxides, thiols), making it a superior synthetic handle compared

to the more inert C-6 chlorine.

Cross-Coupling Reactions: The C-1 bromine is an ideal anchor point for palladium-catalyzed

cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This

allows for the facile introduction of aryl, alkyl, and amino moieties, providing a powerful

strategy for building molecular complexity.

Electrophilic Substitution: In contrast to the pyridine ring, the benzene ring is the preferred

site for electrophilic aromatic substitution, which typically occurs at the C-5 and C-8

positions.[12] However, these reactions require forcing conditions and are less common in

the synthetic application of this specific intermediate.

Key Reactive Site: C1-Bromine
Resulting Scaffolds

1-Bromo-6-chloroisoquinoline
Nucleophilic
Substitution

(e.g., R-NH₂)

Palladium-Catalyzed
Cross-Coupling
(e.g., Suzuki)

1-Amino-6-chloro-
isoquinolines

1-Aryl-6-chloro-
isoquinolines
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Caption: Reactivity pathways of 1-Bromo-6-chloroisoquinoline.

Part 3: Applications in Drug Discovery
The true value of 1-Bromo-6-chloroisoquinoline lies in its role as a versatile building block for

constructing libraries of bioactive compounds. The presence of two different halogens at

distinct positions allows for sequential and site-selective modifications.

Scaffold for Bioactive Molecules
Halogenated isoquinolines are prominent in the development of novel therapeutics, particularly

as anticancer agents and kinase inhibitors.[2] The chlorine at the C-6 position can influence the

overall electronic properties and lipophilicity of the final compound, while the reactive bromine

at C-1 serves as the primary point for diversification.

This dual-halogenation pattern is highly advantageous in lead optimization campaigns. Initial

derivatives can be synthesized via modification at the C-1 position. Subsequently, the less

reactive C-6 chlorine can be targeted for further modification under more stringent reaction

conditions, if necessary, allowing for a multi-directional exploration of the chemical space

around the isoquinoline core.

Workflow in a Lead Optimization Campaign
The use of 1-Bromo-6-chloroisoquinoline can be envisioned in a typical drug discovery

workflow, where a hit compound containing the 6-chloroisoquinoline core has been identified.

Workflow: Lead Optimization Using 1-Bromo-6-chloroisoquinoline

Hit Identification: A high-throughput screen identifies a compound with a 6-chloroisoquinoline

core as a modest inhibitor of a target kinase.

Intermediate Synthesis: 1-Bromo-6-chloroisoquinoline is synthesized as the key

intermediate to explore the Structure-Activity Relationship (SAR) at the C-1 position.

Library Generation: A parallel synthesis approach is employed. The intermediate is reacted

with a diverse library of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig
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coupling) to generate a focused library of 1-substituted-6-chloroisoquinoline analogs.

Biological Screening: The newly synthesized library is screened for improved potency and

selectivity against the target kinase.

Data Analysis & Iteration: The SAR data is analyzed. For example, it might be found that

small, electron-rich aromatic groups at C-1 enhance potency. A new, more focused library is

then designed and synthesized to further explore this finding.

Part 4: Safety and Handling
As a research chemical, 1-Bromo-6-chloroisoquinoline must be handled with appropriate

care.

Hazards: The compound is classified as a poisonous aromatic crystalline solid and may be

an irritant.[3][6] Standard personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat, should be worn at all times. All manipulations should be performed in

a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place,

away from moisture and direct light, to ensure its stability.[3] Under proper conditions, it has

a shelf life of at least two years.[3]

Conclusion
1-Bromo-6-chloroisoquinoline is more than just a chemical with a defined molecular weight

and formula. It is a strategically designed synthetic intermediate that offers researchers a

reliable and versatile tool for the synthesis of complex molecules. Its primary value lies in the

differential reactivity of its two halogen atoms, with the C-1 bromine providing a highly reactive

handle for nucleophilic substitution and cross-coupling reactions. This feature, combined with

the inherent biological relevance of the isoquinoline scaffold, makes 1-Bromo-6-
chloroisoquinoline an exceptionally valuable building block for professionals engaged in

pharmaceutical research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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